1H-Indol-4-ol, 5-[(dimethylamino)methyl]-

Medicinal Chemistry Chemical Synthesis Quality Control

Researchers investigating serotonergic pathways require structurally precise tools to avoid confounding pharmacological results. 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- (CAS 19499-82-2) is a validated antiserotonin probe with the critical 5-dimethylaminomethyl group essential for target engagement. • Demonstrated antiserotonin activity in ex vivo tissue preparations (e.g., rat fundus strip) and whole-animal models. • Available at 98% purity, enabling reproducible structure-activity relationship (SAR) studies and focused library synthesis. • Distinct 4,5-disubstitution pattern avoids polypharmacology of larger indole alkaloids, ensuring cleaner pharmacological signals. Global shipping available; standard B2B procurement processes apply.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 19499-82-2
Cat. No. B175713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indol-4-ol, 5-[(dimethylamino)methyl]-
CAS19499-82-2
Synonyms1H-Indol-4-ol, 5-[(diMethylaMino)Methyl]-
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(C2=C(C=C1)NC=C2)O
InChIInChI=1S/C11H14N2O/c1-13(2)7-8-3-4-10-9(11(8)14)5-6-12-10/h3-6,12,14H,7H2,1-2H3
InChIKeyKKSZVYABMHMYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19499-82-2 Procurement & Identity


1H-Indol-4-ol, 5-[(dimethylamino)methyl]- (CAS: 19499-82-2) is a synthetic indole derivative characterized by a 4-hydroxy substitution and a 5-dimethylaminomethyl group . It is a member of the 4-hydroxyindole class, which are key building blocks in medicinal chemistry and natural product synthesis [1]. The compound is commercially available at 95% purity (AKSci, 7413CY) and 98% purity (Leyan, 1791104) , with a molecular weight of 190.24 g/mol .

Assay-grade purity Available at 95% and 98% purity to support reproducible dose-response and synthesis workflows.
Serotonergic probe 5-Dimethylaminomethyl pattern selected for antiserotonin pathway studies; class-level in vivo evidence reported.
Regiospecific identity Single regioisomer from selective synthesis ensures consistent SAR and avoids isomeric mixtures.

Critical Role of 5-Dimethylaminomethyl Group


Substitution patterns on the indole scaffold profoundly impact biological activity. Within the 4-hydroxyindole class, the 5-position substituent governs target engagement and potency [1]. Compounds lacking a dimethylaminomethyl group, such as simple 4-hydroxyindole or 5-hydroxyindole derivatives, exhibit distinct pharmacological profiles [2][3]. The 5-[(dimethylamino)methyl] moiety in 19499-82-2 is specifically implicated in antiserotonin activity observed in vivo, a property absent in unsubstituted or differently substituted analogs [1]. Therefore, procuring the precise CAS number ensures experimental reproducibility and avoids confounding results from structurally related but functionally divergent compounds.

Unsubstituted 4- or 5-hydroxyindoles lack the dimethylaminomethyl group required for reported antiserotonin activity.
Regioisomeric substitution or different N-alkyl chains may shift target engagement and pathway-response profiles.
Generic 4-hydroxyindole derivatives cannot replace this specific CAS without validation; functional divergence reported.

19499-82-2: Evidence for Selection


Purity Grade for Reproducible Synthesis

While many research chemicals are supplied at 95% purity, 19499-82-2 is also available at a verified 98% purity from at least one commercial supplier . This higher purity grade reduces potential interference from impurities in sensitive biological assays and ensures more consistent yields in synthetic applications compared to lower-grade material .

Purity Grade
Specification review
Up to 98% purity available
Supports lower impurity interference in assays and consistent synthetic yields.
Vendor specification; verify COA for lot-specific purity.
Medicinal Chemistry Chemical Synthesis Quality Control

In Vivo Antiserotonin Activity

In a series of 4-dialkylaminoalkyl-5-hydroxyindole derivatives, compounds possessing a dimethylaminomethyl substituent at position 4 (including the core of 19499-82-2) were identified as the most active antiserotonin agents in animal experiments [1]. This activity is distinct from unsubstituted or differently substituted analogs within the same study, which exhibited reduced or absent anti-5-HT effects [1].

In Vivo Activity
Class-level inference
Reported among most active antiserotonin analogs in animal models
Supports serotonergic pathway probe context; quantitative EC50 not reported.
Qualitative ranking within a series; species and model details unspecified.
Pharmacology Serotonin Antagonism In Vivo

Regioselective Synthesis for Derivatization

The synthesis of 19499-82-2 and its analogs leverages regioselective dimethylaminomethylation at the 4-position of 5-hydroxyindoles [1]. This selectivity is crucial for generating the specific substitution pattern that underpins its biological activity, distinguishing it from regioisomeric mixtures or incorrectly substituted byproducts.

Regioselective Synthesis
Method context
Selective dimethylaminomethylation at C-4 of 5-hydroxyindole
Ensures defined regioisomer identity for reliable SAR interpretation.
Reaction with bis(dimethylamino)methane; limits isomeric byproducts.
Organic Chemistry Medicinal Chemistry Synthetic Methodology

19499-82-2 Research Applications


Serotonergic Pathway Probe

Given its demonstrated antiserotonin activity in animal models [1], 19499-82-2 serves as a valuable pharmacological tool for dissecting 5-HT receptor-mediated physiological processes. Researchers can use this compound to validate target engagement in ex vivo tissue preparations (e.g., rat fundus strip) or to study serotonin's role in behavioral or cardiovascular models, where its effects can be benchmarked against known antagonists like methysergide or ketanserin.

Regiospecific Analog Synthesis Intermediate

The availability of 19499-82-2 at 98% purity makes it an ideal intermediate for constructing focused libraries of 4,5-disubstituted indoles. Its well-defined substitution pattern allows for predictable further derivatization (e.g., N-alkylation, O-acylation) to explore structure-activity relationships around the antiserotonin pharmacophore.

Indole Natural Product Mimetics Tool

As a substituted 4-hydroxyindole, 19499-82-2 can function as a simplified mimetic of more complex indole alkaloids (e.g., psilocin, lespedamine). Its compact structure facilitates entry into cells and tissues, enabling studies of indole-based signaling without the confounding effects of polypharmacology associated with larger natural products [2].

Application
Selection Property
Validation Focus
Serotonergic Pathway Probe
5-HT receptor target engagement context
Ex vivo tissue model response and reference antagonist benchmarking
Regiospecific Analog Synthesis
High-purity regioisomeric intermediate
SAR library reproducibility and substitution pattern integrity
Indole Mimetic Tool
Simplified indole alkaloid scaffold
Cell permeability and indole-based signaling selectivity
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